molecular formula C21H15BrO3 B338777 4-Bromobenzyl 2-benzoylbenzoate

4-Bromobenzyl 2-benzoylbenzoate

Cat. No.: B338777
M. Wt: 395.2 g/mol
InChI Key: BREGMDOQXYHADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzyl 2-benzoylbenzoate is an ester derivative featuring a brominated benzyl group and a benzoyl-substituted benzoate moiety. The bromine atom enhances electrophilic substitution reactivity, while the benzoyl group contributes to π-π stacking interactions, critical in supramolecular assembly .

Properties

Molecular Formula

C21H15BrO3

Molecular Weight

395.2 g/mol

IUPAC Name

(4-bromophenyl)methyl 2-benzoylbenzoate

InChI

InChI=1S/C21H15BrO3/c22-17-12-10-15(11-13-17)14-25-21(24)19-9-5-4-8-18(19)20(23)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

BREGMDOQXYHADQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-bromobenzyl 2-benzoylbenzoate and related compounds:

Compound Name Molecular Formula Key Substituents Notable Properties References
This compound C21H15BrO3 Bromobenzyl, benzoylbenzoate High electrophilic reactivity, π-π interactions
4-[(E)-Hydrazonomethyl]phenyl 2-bromobenzoate C23H18BrNO4 Hydrazono group, bromobenzoate Enhanced hydrogen bonding, potential bioactivity
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole C20H14N2Br2 Benzimidazole core, dual bromo groups Intramolecular H-bonding, dihedral angles (50.72°–89.05°)
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate C16H15BrNO3 Hydroxybenzylamino, methyl ester Improved solubility, pharmacological potential

Reactivity and Stability

  • Reactivity: this compound’s bromine atom facilitates nucleophilic substitution reactions. Evidence suggests that brominated benzyl derivatives (e.g., 4-bromobenzyl bromide) exhibit 3× faster reaction rates compared to non-brominated analogs in dication formation, highlighting bromine’s electron-withdrawing effect . In contrast, the hydrazono-containing analog () may undergo condensation or cyclization due to its reactive imine group.
  • Stability : The benzimidazole derivative () demonstrates enhanced stability via intramolecular C–H⋯N hydrogen bonds and Br⋯Br interactions, which stabilize its crystal lattice. The dihedral angles between aromatic planes (42.09°–89.05°) suggest restricted rotation, reducing conformational flexibility compared to this compound .

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